molecular formula C16H13N B14188996 N,N-Dimethyl-4-octaheptaenylaniline CAS No. 918530-54-8

N,N-Dimethyl-4-octaheptaenylaniline

Cat. No.: B14188996
CAS No.: 918530-54-8
M. Wt: 219.28 g/mol
InChI Key: JONBIPIXTAKVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4-octaheptaenylaniline is an organic compound characterized by its unique structure, which includes a dimethylamino group attached to an aniline ring with an extended conjugated system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-octaheptaenylaniline typically involves the reaction of aniline derivatives with dimethylamine in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as hydrogenation, methylation, and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-4-octaheptaenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogens, nitrating agents.

Major Products Formed:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated products.

Mechanism of Action

The mechanism by which N,N-Dimethyl-4-octaheptaenylaniline exerts its effects involves its interaction with molecular targets through its conjugated system. This interaction can lead to changes in electronic properties, making it useful in applications like organic electronics. The compound’s ability to undergo various chemical reactions also allows it to interact with biological molecules, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-4-octaheptaenylaniline stands out due to its extended conjugated system, which imparts unique electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and photonics .

Properties

CAS No.

918530-54-8

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C16H13N/c1-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(2)3/h10-14H,1H2,2-3H3

InChI Key

JONBIPIXTAKVNG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C=C=C=C=C=C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.